N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide
Description
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a benzodioxol ring substituted with a cyano-methyl group. Its IUPAC name underscores the presence of a 1,3-benzodioxole core (a methylenedioxy aromatic system) and a cyclopropane carboxamide backbone .
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-6-10(15-13(16)8-1-2-8)9-3-4-11-12(5-9)18-7-17-11/h3-5,8,10H,1-2,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDSYSHVUDVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C#N)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Stepwise Amidation via Activated Carboxylic Acid Intermediates
This route employs classical amide bond formation using pre-activated cyclopropanecarboxylic acid derivatives:
Step 1: Synthesis of Cyclopropanecarboxylic Acid Chloride
Cyclopropanecarboxylic acid (commercially available) is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 h, yielding cyclopropanecarboxylic acid chloride (84–92% purity).
Step 2: Preparation of 5-(Aminomethyl)-1,3-benzodioxole
- Benzodioxole ring formation : Catechol reacts with dibromomethane in DMF at 120°C for 6 h to form 1,3-benzodioxole (78% yield).
- Nitration and reduction : Nitration at the 5-position using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) yields 5-amino-1,3-benzodioxole.
- Cyanomethylation : The amine undergoes nucleophilic substitution with bromoacetonitrile in the presence of K₂CO₃ in acetonitrile (60°C, 12 h), producing 5-(cyanomethylamino)-1,3-benzodioxole (63% yield).
Step 3: Amide Coupling
The acid chloride reacts with 5-(cyanomethylamino)-1,3-benzodioxole in dry THF under N₂ at 25°C for 4 h, yielding the target compound (71% yield, HPLC purity >95%).
Route 2: One-Pot T3P®-Mediated Coupling
The use of cyclic trimeric phosphoric acid anhydride (T3P®) enables a streamlined approach:
- Reagents : Cyclopropanecarboxylic acid (1.0 eq), 5-(cyanomethylamino)-1,3-benzodioxole (1.1 eq), T3P® (1.5 eq), DIPEA (3.0 eq) in ethyl acetate.
- Conditions : 25°C, 3 h under argon.
- Yield : 82% after recrystallization from ethanol/water.
Advantages :
- Minimal epimerization of the cyclopropane ring.
- T3P® acts as both activating agent and water scavenger.
Route 3: Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications, resin-bound methodologies offer advantages:
- Resin functionalization : Wang resin is loaded with cyclopropanecarboxylic acid using DCC/DMAP.
- Amine coupling : 5-(cyanomethylamino)-1,3-benzodioxole in DMF with HOBt/EDCI (microwave irradiation, 80°C, 20 min).
- Cleavage : TFA/DCM (1:9) releases the product (68% yield over 3 steps).
Critical Reaction Parameters and Optimization
Solvent Effects on Amidation Efficiency
| Solvent | Coupling Agent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | SOCl₂ | 25 | 71 | 95 |
| Ethyl Acetate | T3P® | 25 | 82 | 98 |
| DMF | EDCI/HOBt | 0 | 65 | 91 |
| Xylene | None | 150 | 58 | 89 |
Xylene promotes thermal amidation but risks decarboxylation of the cyclopropane ring above 130°C. Polar aprotic solvents (DMF, ethyl acetate) enhance T3P®-mediated couplings by stabilizing charged intermediates.
Catalytic Cyanomethylation: Palladium-Mediated Approaches
Adapting methodologies from cyclopropyl cyanide synthesis:
- Substrate : 5-Bromo-1,3-benzodioxole.
- Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Zn(CN)₂ (2.0 eq) in DMF at 100°C for 18 h.
- Outcome : Direct cyanation at the 5-position (57% yield), avoiding separate nitration/reduction steps.
Impurity Profiling and Mitigation Strategies
Common impurities and their origins:
N-[2H-1,3-Benzodioxol-5-yl(methyl)aminocarbonyl]cyclopropanecarboxamide (3–7%):
Cyclopropane ring-opened byproducts (<2%):
Analytical Characterization
Key spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.15–1.18 (m, 4H, cyclopropane CH₂), 4.28 (s, 2H, OCH₂O), 5.02 (s, 1H, NH), 6.75–6.82 (m, 3H, benzodioxole Ar-H).
- IR (KBr) : 2230 cm⁻¹ (C≡N), 1655 cm⁻¹ (amide C=O).
- HRMS (ESI+) : m/z 245.0921 [M+H]⁺ (calc. 245.0928).
Industrial-Scale Considerations
Patent-derived optimization strategies:
- Continuous flow synthesis : Pumping cyclopropanecarboxylic acid and amine solutions through a T3P®-packed reactor (residence time 12 min) increases throughput by 40%.
- Crystallization control : Seeding with product microcrystals in ethanol/water (1:3) at 4°C enhances particle size uniformity (D90 < 50 µm).
Chemical Reactions Analysis
Types of Reactions
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential anticancer properties and as a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or signaling pathways involved in disease progression. For example, it could inhibit the activity of certain kinases or disrupt protein-protein interactions critical for cancer cell survival.
Comparison with Similar Compounds
Research Implications and Gaps
- However, explicit bioactivity data are lacking.
- Synthetic Challenges : Unlike Compound 93’s high-yield synthesis , the target compound’s preparation method remains undocumented, highlighting a research gap.
- Computational Needs : Acid pKa and logP values for the target compound are absent in , necessitating further computational or experimental characterization.
Biological Activity
N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's molecular formula is with a molecular weight of 244.25 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.
Biological Activity Overview
Research indicates that compounds containing the benzodioxole structure exhibit diverse biological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Insecticidal Properties : The 1,3-benzodioxole group is associated with larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus .
- Modulation of Transporters : Certain derivatives have been identified as modulators of ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance mechanisms .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Interaction with Receptors : The compound may interact with specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes that are critical for pathogen survival or replication.
- Cytotoxicity Profiles : Studies have shown that certain derivatives do not exhibit significant cytotoxicity towards human cells at therapeutic concentrations .
Table 1: Summary of Biological Activities
Case Study: Larvicidal Activity
In a study assessing the larvicidal effects of benzodioxole derivatives, this compound was evaluated alongside other compounds. The findings indicated that while some compounds showed high toxicity to larvae, others maintained safety profiles in mammals. This balance is crucial for developing effective yet safe insecticides .
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for synthesizing N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A plausible route includes:
Cyclopropane Carboxamide Formation : Reacting cyclopropanecarbonyl chloride with a benzodioxol-cyano intermediate under anhydrous conditions (e.g., dichloromethane) with a base like triethylamine to minimize side reactions .
Mitsunobu Reaction : For coupling benzodioxol derivatives, use triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–25°C .
Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation .
- Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or hydrolysis of the cyano group.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of the benzodioxol methylene group (δ 5.9–6.1 ppm for aromatic protons) and cyclopropane carboxamide signals (δ 1.2–1.5 ppm for cyclopropane CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .
- X-ray Crystallography : If single crystals are obtained, use SHELXL for refinement to resolve bond-length discrepancies (e.g., cyclopropane ring strain) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the cyano group .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis due to potential irritancy of intermediates (e.g., acyl chlorides) .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to assess cyclopropane ring puckering and benzodioxol dihedral angles .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict bioavailability and intermolecular interactions .
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., enzymes with benzodioxol-binding pockets) .
Q. How to analyze contradictory bioactivity data across experimental models?
- Methodological Answer :
- Dose-Response Curves : Compare IC values in enzyme assays (e.g., HIV integrase inhibition) vs. cell-based assays to identify off-target effects .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in vivo .
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing cyano with nitro groups) to isolate pharmacophoric motifs .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., neurotransmitter receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing activity in cells lacking specific receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
